![molecular formula C14H10BrN3O B12901536 [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-11-3](/img/structure/B12901536.png)
[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that incorporates a furan ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Imidazo[1,2-a]pyridine: The brominated furan is then reacted with a suitable pyridine derivative under conditions that promote cyclization to form the imidazo[1,2-a]pyridine ring.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the acetonitrile group but shares the core structure.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)ethanol: Contains an ethanol group instead of acetonitrile.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetamide: Contains an acetamide group instead of acetonitrile.
Uniqueness
The presence of the acetonitrile group in 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile provides unique reactivity and potential biological activity compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for further modifications and applications.
Properties
CAS No. |
88571-11-3 |
|---|---|
Molecular Formula |
C14H10BrN3O |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10BrN3O/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
InChI Key |
JHRLRRBUJDHLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

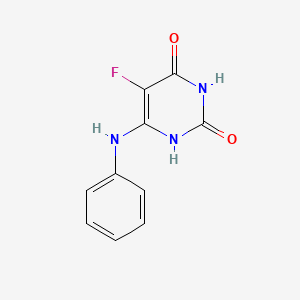
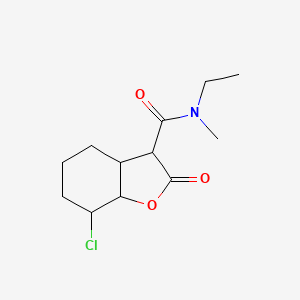
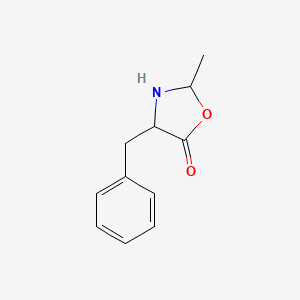

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
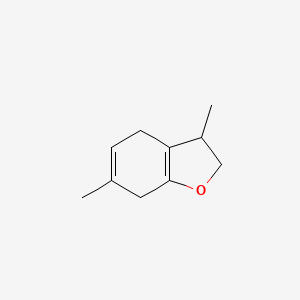
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
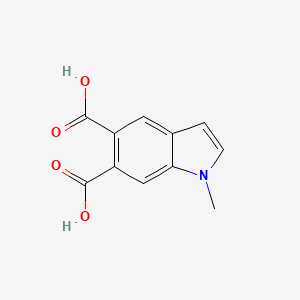
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
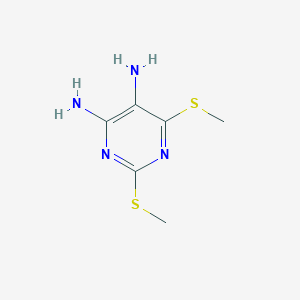

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
